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Compound of Interest

Compound Name: Dodecyl sulfide

Cat. No.: B1583336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for dodecyl
sulfide, also known as didodecyl sulfide or lauryl sulfide. The information presented herein is

essential for the identification, characterization, and quality control of this compound in

research and development settings. This document includes tabulated spectroscopic data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties
IUPAC Name: 1-(dodecylsulfanyl)dodecane[1]

Synonyms: Dodecyl sulfide, Didodecyl sulfide, Lauryl sulfide[1][2]

Molecular Formula: C₂₄H₅₀S[1]

Molecular Weight: 370.7 g/mol [1]

CAS Number: 2469-45-6[1][3]

Appearance: White to light yellow crystalline powder or flakes[4]

Melting Point: 38-40 °C[3][4]
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Boiling Point: 260-263 °C at 4 mmHg[3][4]

Spectroscopic Data
The following sections present a summary of the key spectroscopic data for dodecyl sulfide.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. For dodecyl sulfide, both ¹H and ¹³C NMR spectra provide characteristic signals

for the dodecyl chains.

Table 1: ¹H NMR Spectroscopic Data for Dodecyl Sulfide

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.5 Triplet 4H α-CH₂ (-S-CH₂-CH₂-)

~1.6 Multiplet 4H β-CH₂ (-S-CH₂-CH₂-)

~1.2-1.4 Multiplet 36H -(CH₂)₉-

~0.9 Triplet 6H -CH₃

Note: The chemical shifts are approximate and can vary depending on the solvent and

instrument used. The data is analogous to other long-chain alkyl compounds.[5]

Table 2: ¹³C NMR Spectroscopic Data for Dodecyl Sulfide
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Chemical Shift (δ) ppm Assignment

~32.0 α-CH₂ (-S-CH₂-)

~31.9 -(CH₂)₉-

~29.6 -(CH₂)₉-

~29.5 -(CH₂)₉-

~29.3 -(CH₂)₉-

~29.1 -(CH₂)₉-

~28.8 β-CH₂ (-S-CH₂-CH₂-)

~22.7 -CH₂-CH₃

~14.1 -CH₃

Note: The chemical shifts are approximate and based on typical values for long-chain alkanes

and thioethers. The exact values can vary.[1][5]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of dodecyl sulfide is dominated by the characteristic vibrations of its long alkyl

chains.

Table 3: IR Spectroscopic Data for Dodecyl Sulfide
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Wavenumber (cm⁻¹) Intensity Assignment

~2955-2965 Strong
C-H asymmetric stretching

(CH₃)

~2915-2925 Strong
C-H asymmetric stretching

(CH₂)

~2870-2880 Medium
C-H symmetric stretching

(CH₃)

~2845-2855 Strong
C-H symmetric stretching

(CH₂)

~1460-1470 Medium C-H scissoring (CH₂)

~1375-1385 Medium C-H symmetric bending (CH₃)

~720-730 Weak C-H rocking (-(CH₂)n-, n ≥ 4)

~650-700 Weak-Medium C-S stretching

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g.,

neat liquid, KBr pellet, or ATR).[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification.

Table 4: Mass Spectrometry Data for Dodecyl Sulfide

m/z Relative Intensity Assignment

370.4 Low [M]⁺ (Molecular Ion)

201 High
[C₁₂H₂₅S]⁺ or [C₁₄H₂₉]⁺

fragment

55 High [C₄H₇]⁺ fragment

43 High [C₃H₇]⁺ fragment
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Note: The fragmentation pattern can vary depending on the ionization technique used (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI). The data presented is based on

common fragmentation patterns for long-chain thioethers.[1]

Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic data presented above.

Sample Preparation:

Weigh approximately 10-20 mg of dodecyl sulfide.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

C₆D₆) in a clean, dry vial.

If any particulate matter is present, filter the solution through a pipette with a cotton or

glass wool plug directly into a 5 mm NMR tube.

Ensure the solution height in the NMR tube is at least 4 cm.[6]

Cap the NMR tube and label it appropriately.

Instrument Parameters:

¹H NMR:

Set the spectrometer to the appropriate frequency (e.g., 400 MHz).

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

Use a relaxation delay of at least 1-2 seconds.

¹³C NMR:

Set the spectrometer to the corresponding carbon frequency (e.g., 100 MHz).

Use proton decoupling to simplify the spectrum.
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A longer acquisition time and a higher number of scans will be necessary compared to

¹H NMR.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum to obtain pure absorption lineshapes.[6]

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum to determine the relative proton counts.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to aid in

structural assignment.[6]

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the dodecyl sulfide sample directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.[7]

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.[8]

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[7][8]

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

The software will automatically perform a background subtraction.
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Identify and label the major absorption bands in the spectrum.

Sample Introduction:

Dissolve a small amount of dodecyl sulfide in a volatile solvent (e.g., dichloromethane or

hexane).

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS). For GC-MS, an appropriate temperature program should be

used to ensure elution of the compound.

Instrument Parameters:

Use a standard electron ionization energy of 70 eV.

Set the mass analyzer to scan over a suitable m/z range (e.g., 40-500 amu).

Ensure the ion source and transfer line temperatures are appropriate to prevent

condensation or degradation of the sample.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the obtained spectrum with a database for confirmation if available.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of dodecyl sulfide.
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Caption: Logical workflow for the spectroscopic analysis of dodecyl sulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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